molecular formula C9H15NO2 B1468570 Cyclopentyl(3-hydroxyazetidin-1-yl)methanone CAS No. 1344251-28-0

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1468570
CAS No.: 1344251-28-0
M. Wt: 169.22 g/mol
InChI Key: SAWSYTUCRJZDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWSYTUCRJZDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 3-hydroxyazetidine ring via a methanone linkage. The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.

Structural Formula

The structural formula can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Where xx, yy, and zz correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to significant biochemical and physiological effects, which are currently under investigation.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Investigations are ongoing regarding its role in neuroprotection, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential.

Data Table: Biological Activity Summary

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Staphylococcus aureus; MIC = 12.5 µg/mL
NeuroprotectiveAnimal modelsReduced neuronal apoptosis in models of Alzheimer's disease
Anti-inflammatoryCytokine assaysDecreased IL-6 and TNF-alpha levels in treated cells

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 12.5 µg/mL, indicating significant antibacterial activity.
  • Neuroprotective Effects : In an animal model studying Alzheimer's disease, treatment with this compound resulted in a marked reduction in neuronal apoptosis compared to control groups. This suggests potential applications in neurodegenerative disease therapies.
  • Anti-inflammatory Mechanism : Research involving cytokine assays revealed that the compound significantly lowered levels of pro-inflammatory cytokines IL-6 and TNF-alpha in treated cell lines, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl(3-hydroxyazetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.